molecular formula C14H17NO2 B2495477 methyl 6-tert-butyl-1H-indole-2-carboxylate CAS No. 887360-36-3

methyl 6-tert-butyl-1H-indole-2-carboxylate

Cat. No.: B2495477
CAS No.: 887360-36-3
M. Wt: 231.295
InChI Key: HEKOFOQCFMMTSH-UHFFFAOYSA-N
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Description

Methyl 6-tert-butyl-1H-indole-2-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-tert-butyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with tert-butyl esters under specific conditions. One common method includes the use of Grubbs’ second-generation catalyst for the reaction of indole derivatives with 2-methyl-2-butene, followed by reduction with Red-Al .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing metal-free, photoinduced aerobic tandem amine dehydrogenation/Povarov cyclization/aromatization reactions between N-aryl glycine esters and indoles . These methods are designed to be efficient and yield high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-tert-butyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reagents like Red-Al to remove oxygen or add hydrogen atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Red-Al, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and organic synthesis .

Scientific Research Applications

Methyl 6-tert-butyl-1H-indole-2-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Methyl 6-tert-butyl-1H-indole-2-carboxylate is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain chemical reactions and enhances its stability compared to other indole derivatives. Additionally, its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 6-tert-butyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-14(2,3)10-6-5-9-7-12(13(16)17-4)15-11(9)8-10/h5-8,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKOFOQCFMMTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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